molecular formula C16H14FN3O2 B4907672 1-(4-Fluorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

Cat. No.: B4907672
M. Wt: 299.30 g/mol
InChI Key: LVYNCMDCAFHJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold in organic synthesis and drug development.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-12-1-3-13(4-2-12)20-15(21)9-14(16(20)22)19-10-11-5-7-18-8-6-11/h1-8,14,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYNCMDCAFHJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions.

    Attachment of the Pyridin-4-ylmethyl Group: This can be accomplished through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
  • 1-(4-Methylphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
  • 1-(4-Bromophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

Uniqueness

1-(4-Fluorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.